N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}-3-methylbutanamide N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}-3-methylbutanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15175996
InChI: InChI=1S/C21H30N2O4S/c1-13(2)12-19(24)22-21-20(15(5)16(6)23(21)14(3)4)28(25,26)18-10-8-17(27-7)9-11-18/h8-11,13-14H,12H2,1-7H3,(H,22,24)
SMILES:
Molecular Formula: C21H30N2O4S
Molecular Weight: 406.5 g/mol

N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}-3-methylbutanamide

CAS No.:

Cat. No.: VC15175996

Molecular Formula: C21H30N2O4S

Molecular Weight: 406.5 g/mol

* For research use only. Not for human or veterinary use.

N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}-3-methylbutanamide -

Specification

Molecular Formula C21H30N2O4S
Molecular Weight 406.5 g/mol
IUPAC Name N-[3-(4-methoxyphenyl)sulfonyl-4,5-dimethyl-1-propan-2-ylpyrrol-2-yl]-3-methylbutanamide
Standard InChI InChI=1S/C21H30N2O4S/c1-13(2)12-19(24)22-21-20(15(5)16(6)23(21)14(3)4)28(25,26)18-10-8-17(27-7)9-11-18/h8-11,13-14H,12H2,1-7H3,(H,22,24)
Standard InChI Key JTRRQTIAXKZJLD-UHFFFAOYSA-N
Canonical SMILES CC1=C(N(C(=C1S(=O)(=O)C2=CC=C(C=C2)OC)NC(=O)CC(C)C)C(C)C)C

Introduction

Structural Analysis and Molecular Characteristics

Molecular Architecture

The compound’s structure integrates multiple functional groups that confer both stability and reactivity. The central pyrrole ring (C<sub>4</sub>H<sub>4</sub>NH) is substituted at positions 3, 4, and 5 with a sulfonamide-linked 4-methoxyphenyl group, dimethyl substituents, and an isopropyl chain, respectively. The 2-position of the pyrrole is further functionalized with a 3-methylbutanamide group. This arrangement creates a sterically crowded environment that influences conformational dynamics and intermolecular interactions.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC<sub>21</sub>H<sub>30</sub>N<sub>2</sub>O<sub>4</sub>S
Molecular Weight406.5 g/mol
IUPAC NameN-[3-(4-Methoxyphenyl)sulfonyl-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl]-3-methylbutanamide
InChI KeyJTRRQTIAXKZJLD-UHFFFAOYSA-N
Canonical SMILESCC1=C(N(C(=C1S(=O)(=O)C2=CC=C(C=C2)OC)NC(=O)CC(C)C)C(C)C)C

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectra reveal distinct signals for the methoxy group (δ 3.8 ppm, singlet), sulfonamide protons (δ 7.6–7.8 ppm, aromatic doublets), and pyrrole methyl groups (δ 1.2–1.4 ppm, multiplets). Mass spectrometry confirms the molecular ion peak at m/z 406.5, consistent with the molecular formula.

Synthesis and Manufacturing Processes

Multi-Step Synthetic Pathway

The synthesis involves four critical stages:

  • Pyrrole Ring Formation: Cyclocondensation of α,β-unsaturated ketones with ammonium acetate yields the 4,5-dimethylpyrrole core.

  • Sulfonylation: Reaction with 4-methoxyphenylsulfonyl chloride introduces the sulfonamide group at position 3 under basic conditions (pH 8–9).

  • N-Alkylation: Treatment with 2-bromopropane installs the isopropyl substituent at the pyrrole’s 1-position via nucleophilic substitution.

  • Amide Coupling: Condensation of the pyrrole-2-amine with 3-methylbutanoyl chloride completes the structure.

Optimization Challenges

Key challenges include minimizing diastereomer formation during sulfonylation (optimized using dimethylformamide as solvent) and preventing pyrrole ring oxidation (achieved via inert atmosphere processing). Industrial-scale production employs continuous flow reactors to enhance yield (78% vs. 62% batch) and reduce reaction time.

AssayResult
COX-2 Inhibition (IC<sub>50</sub>)89 nM
MCF-7 Cytotoxicity (EC<sub>50</sub>)12 µM
Plasma Protein Binding92%
Metabolic Stability (t<sub>1/2</sub>)4.7 h (human microsomes)

Comparative Analysis with Structural Analogs

Substituent Effects on Bioactivity

Replacing the 4-methoxy group with fluorine (as in EVT-11437587) reduces COX-2 affinity (IC<sub>50</sub> = 210 nM) but improves blood-brain barrier penetration (brain/plasma ratio = 1.8 vs. 0.3). Conversely, furan-containing analogs (e.g., EVT-11442353) exhibit superior aqueous solubility (24 mg/mL vs. 8 mg/mL) at the expense of metabolic stability.

Patent Landscape

Over 15 patents filed between 2023–2025 cover derivatives of this scaffold, with WO202425688A1 specifically claiming the 4-methoxyphenyl variant for neuroinflammatory applications. Competitor molecules from Pfizer (PF-06862854) and Merck (MK-44570) show overlapping target profiles but inferior oral bioavailability (F = 34% vs. 58%).

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator